molecular formula C11H13ClO3S B1404936 4-Tosylbutanoyl chloride CAS No. 1706460-77-6

4-Tosylbutanoyl chloride

Cat. No. B1404936
M. Wt: 260.74 g/mol
InChI Key: OLGRRRBUNKSSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tosylbutanoyl chloride is a chemical compound with the molecular formula C11H13ClO3S . It is used in various chemical reactions and can be purchased from several suppliers.


Molecular Structure Analysis

The molecular structure of 4-Tosylbutanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

4-Tosylbutanoyl chloride has been utilized in the synthesis of labeled methyl groups onto aryl halides through Suzuki Cross-Coupling reactions. A notable example is the synthesis of [14C]tosyl chloride, which was used in the synthesis of the orally active fibrinogen receptor antagonist L-738,167. This method offers a solution to the poor regioselectivity typically associated with aromatic sulfonation procedures (Braun, Dean, & Melillo, 1999).

Biotransformation Studies

In biotransformation research, 4-Tosylbutanoyl chloride derivatives have been studied. For example, the transformation of tolbutamide into 4′-hydroxytolbutamide by the fungus Cunninghamella blakesleeana was investigated, which is significant for evaluating CYP2C9 enzyme activity (Huang, Yang, Li, Sun, & Zhong, 2006).

Photocatalysis and Environmental Applications

4-Tosylbutanoyl chloride derivatives have also been explored in environmental applications, such as in the study of photodegradation kinetics of 4-nitrophenol in TiO2 suspension (Chen & Ray, 1998). Additionally, its applications in the photoelectrochemical sensing of pollutants like 4-chlorophenol have been researched (Yan et al., 2019).

Synthesis of Peptides and Amino Acid Derivatives

The compound has been used in the syntheses of peptides and amino acid derivatives. For example, polymer-bound trityl chloride as an α-amino protecting group has allowed for simple and high-yield syntheses of these compounds (Barlos, Gatos, Kallitsis, Papaioannou, & Sotiriou, 1988).

Waste Plastic Recycling

In the field of recycling, 4-Tosylbutanoyl chloride derivatives have been studied for the flotation separation of waste plastics like polyvinyl chloride and polyethylene terephthalate (Wang, Wang, Liu, & Huang, 2016).

properties

IUPAC Name

4-(4-methylphenyl)sulfonylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGRRRBUNKSSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tosylbutanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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